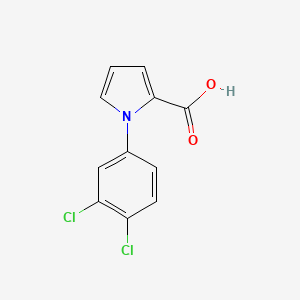

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 952959-42-1

Cat. No.: VC6573878

Molecular Formula: C11H7Cl2NO2

Molecular Weight: 256.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952959-42-1 |

|---|---|

| Molecular Formula | C11H7Cl2NO2 |

| Molecular Weight | 256.08 |

| IUPAC Name | 1-(3,4-dichlorophenyl)pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16) |

| Standard InChI Key | OECTUVAGYPYDFX-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Structural Analogues and Comparative Analysis

Closely related compounds include:

-

3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: VC18384033, MW: 256.08 g/mol), which shares a dichlorophenyl substitution but differs in positional isomerism.

-

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (PubChem CID: 15239093) , highlighting the impact of chlorophenyl orientation on molecular geometry.

These analogs demonstrate that chlorine substitution patterns critically affect solubility, crystallinity, and biological activity. For instance, the 3,4-dichloro configuration in the target compound may enhance lipophilicity compared to 2,4- or 2,3-substituted variants .

Synthesis and Manufacturing

General Synthetic Strategies

While no direct synthesis route for 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is documented in the provided sources, analogous methods for pyrrole-carboxylic acids involve:

-

Pyrrole Ring Formation: Cyclization reactions using α,β-unsaturated carbonyl compounds or Knorr-type syntheses with aminoketones.

-

Electrophilic Substitution: Introducing dichlorophenyl groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

-

Oxidation of Aldehydes: Converting pyrrole-2-carbaldehydes (e.g., 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, CAS: 169036-52-6) to carboxylic acids using oxidizing agents like KMnO₄ or Ag₂O.

Case Study: Synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid

A representative protocol involves:

-

Step 1: Condensation of pyrrole-2-carboxylate esters with 2,4-dichlorophenylboronic acid under Suzuki-Miyaura conditions.

-

Step 2: Hydrolysis of the ester group using aqueous NaOH or LiOH to yield the carboxylic acid.

This two-step process achieves yields of ~65–75% with purification via recrystallization from ethanol-water mixtures.

Physicochemical Properties

Predicted Properties

Based on structural analogs:

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H), and 750 cm⁻¹ (C-Cl) .

-

NMR:

Future Directions and Research Opportunities

Drug Discovery

-

Antimicrobial Resistance: Modifying the dichlorophenyl and carboxylic acid groups could yield broad-spectrum agents against multidrug-resistant pathogens .

-

Targeted Therapies: Functionalization with biocompatible carriers (e.g., nanoparticles) may improve bioavailability.

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume